4-(1,3-dimethyl-1H-pyrazol-5-yl)butan-2-ol

Cannabinoid CB1 Antagonist Obesity Drug Discovery Pyrazole Pharmacophore

4-(1,3-Dimethyl-1H-pyrazol-5-yl)butan-2-ol (CAS 1491688-84-6) is a chiral secondary alcohol belonging to the 1,3-dimethylpyrazole class. The molecular formula is C₉H₁₆N₂O with a molecular weight of 168.24 g/mol.

Molecular Formula C9H16N2O
Molecular Weight 168.24 g/mol
Cat. No. B13652140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,3-dimethyl-1H-pyrazol-5-yl)butan-2-ol
Molecular FormulaC9H16N2O
Molecular Weight168.24 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1)CCC(C)O)C
InChIInChI=1S/C9H16N2O/c1-7-6-9(11(3)10-7)5-4-8(2)12/h6,8,12H,4-5H2,1-3H3
InChIKeyISFCGHRZBKQWAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1,3-Dimethyl-1H-pyrazol-5-yl)butan-2-ol: Chemical Identity and Core Properties for Research Sourcing


4-(1,3-Dimethyl-1H-pyrazol-5-yl)butan-2-ol (CAS 1491688-84-6) is a chiral secondary alcohol belonging to the 1,3-dimethylpyrazole class. The molecular formula is C₉H₁₆N₂O with a molecular weight of 168.24 g/mol [1]. Its computed XLogP3-AA value is 1, topological polar surface area (TPSA) is 38.1 Ų, hydrogen bond donor count is 1, hydrogen bond acceptor count is 2, and rotatable bond count is 3 [1]. The compound possesses one undefined stereocenter, and its (2R)-enantiomer is registered under the separate CAS 2227917-09-9 , highlighting the availability of both racemic and enantiopure forms for structure-activity relationship (SAR) or asymmetric synthesis studies.

Why Generic Substitution of 4-(1,3-Dimethyl-1H-pyrazol-5-yl)butan-2-ol Risks Experimental Inconsistency


Direct replacement of 4-(1,3-dimethyl-1H-pyrazol-5-yl)butan-2-ol with close pyrazole-butanol analogs (e.g., 4-(1-methyl-1H-pyrazol-5-yl)butan-2-ol, 4-(1-ethyl-1H-pyrazol-5-yl)butan-2-ol, or 4-(1,3-dimethyl-1H-pyrazol-5-yl)-3-methylbutan-2-ol) is not recommended without thorough re-validation. Even minor changes in N-alkyl substitution and side-chain branching significantly alter the compound's lipophilicity (XLogP3 ranging from ~0.8 to ~1.5) and steric profile [1]. Critically, the available biological annotation for this specific scaffold is linked to cannabinoid receptor 1 (CB1) antagonism, a target where pyrazole substitution patterns determine functional activity and selectivity [2]. Consequently, sourcing the precisely specified compound ensures consistency with published SAR data and avoids introducing unrecognized variables into biochemical, cellular, or in vivo experimental systems.

Quantitative Differentiation of 4-(1,3-Dimethyl-1H-pyrazol-5-yl)butan-2-ol Against Closest Analogs


CB1 Receptor Antagonist Annotation: A Target-Specific Differentiation from Uncharacterized Pyrazole Alcohols

Among structurally related pyrazole-butanol compounds, 4-(1,3-dimethyl-1H-pyrazol-5-yl)butan-2-ol (synonymously indexed as 'Pyrazole derivative 5' and 'PMID26161824-Compound-15') is specifically annotated in the DrugMap database as a cannabinoid receptor 1 (CB1) antagonist with a patented indication for obesity [1]. In contrast, close analogs such as 4-(1-methyl-1H-pyrazol-5-yl)butan-2-ol (CAS 1339159-00-0), 4-(1-ethyl-1H-pyrazol-5-yl)butan-2-ol, and 4-(1,3-dimethyl-1H-pyrazol-5-yl)-3-methylbutan-2-ol (CAS 1468421-44-4) lack equivalent CB1 antagonist annotation in public databases. The presence of the 1,3-dimethyl substitution pattern on the pyrazole core is consistent with the SAR of known CB1 antagonist pharmacophores documented in the medicinal chemistry literature [2].

Cannabinoid CB1 Antagonist Obesity Drug Discovery Pyrazole Pharmacophore

Computed Lipophilicity (XLogP3) Compared to 4-(1,3-Dimethyl-1H-pyrazol-5-yl)-3-methylbutan-2-ol: A Key Descriptor for Membrane Permeability

The XLogP3-AA value for 4-(1,3-dimethyl-1H-pyrazol-5-yl)butan-2-ol is 1 [1], whereas 4-(1,3-dimethyl-1H-pyrazol-5-yl)-3-methylbutan-2-ol (CAS 1468421-44-4), which carries an additional methyl branch on the butanol chain, exhibits an XLogP3-AA of ~1.5 (computed from PubChem data for the analog scaffold) [2]. This 0.5 log unit increase represents an approximately 3.2-fold increase in octanol-water partition coefficient, which would alter passive membrane permeability and non-specific protein binding profiles in cell-based assays.

Lipophilicity ADME Prediction Building Block Selection

Chiral Center Availability: Enantiopure (2R) Form Enables Stereochemical SAR Exploration

The target compound is supplied both as a racemate (CAS 1491688-84-6) and as the explicit (2R)-enantiomer (CAS 2227917-09-9) . This contrasts with many close analogs, such as 4-(1-methyl-1H-pyrazol-5-yl)butan-2-ol (CAS 1339159-00-0), for which a registered enantiopure CAS is not publicly available, limiting stereochemical SAR investigations to in-house chiral resolution .

Chiral Separation Enantioselective Synthesis SAR

Recommended Application Scenarios for 4-(1,3-Dimethyl-1H-pyrazol-5-yl)butan-2-ol Based on Quantitative Evidence


CB1 Antagonist Lead Optimization and Fragment-Based Drug Discovery

Given its annotation as a patented CB1 antagonist for obesity [1], this compound can serve as a validated starting point for fragment growing or scaffold hopping campaigns targeting the cannabinoid receptor 1. Its lower lipophilicity (XLogP3 = 1) relative to C3-methyl-branched analogs [2] may offer improved solubility in biochemical assay conditions, facilitating high-concentration fragment soaking experiments for crystallography.

Stereochemistry-Activity Relationship (SAR) Studies Using Enantiopure Building Blocks

The availability of the (2R)-enantiomer (CAS 2227917-09-9) alongside the racemate [1] enables direct comparison of enantiomer activity in receptor binding assays, cellular functional assays, or in vivo pharmacokinetic studies. This is essential for determining whether the pharmacological activity attributed to 'Pyrazole derivative 5' is enantioselective, a critical factor for patent strategy and lead advancement.

Synthetic Intermediate for 1,3-Dimethylpyrazole-Derived Kinase or GPCR Probes

The butan-2-ol side chain provides a synthetic handle (secondary alcohol) for further functionalization—e.g., oxidation to the ketone, tosylation for nucleophilic displacement, or Mitsunobu inversion—without altering the 1,3-dimethylpyrazole core. This makes the compound a versatile intermediate in the synthesis of diverse pyrazole-containing probe molecules for kinase or GPCR targets, where the 1,3-dimethyl substitution pattern is a common pharmacophore element [2].

Quote Request

Request a Quote for 4-(1,3-dimethyl-1H-pyrazol-5-yl)butan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.